1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol
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Overview
Description
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol is a chemical compound with the molecular formula C9H11N3O. It is also known by other names such as 1-Nitroso-2-(3-pyridyl)pyrrolidine and 3-(1-Nitroso-2-pyrrolidinyl)pyridine . This compound is a tobacco-specific nitrosamine, which is known to be carcinogenic in nature .
Preparation Methods
The synthesis of 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol typically involves the nitrosation of nicotine. This process occurs during the curing, aging, processing, and smoking of tobacco
Chemical Reactions Analysis
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol has several scientific research applications, including:
Medicine: Research is ongoing to understand its effects on human health and to develop potential therapeutic interventions.
Mechanism of Action
The mechanism of action of 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol involves its interaction with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and lead to the development of cancer . The molecular targets and pathways involved in this process are still being studied, but it is known to involve the activation of various enzymes and signaling pathways.
Comparison with Similar Compounds
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol is similar to other tobacco-specific nitrosamines, such as:
N-Nitrosoanabasine: This compound has a similar structure and is also carcinogenic.
N-Nitrosonornicotine: Another tobacco-specific nitrosamine with similar carcinogenic properties.
N-Nitrosoanatabine: This compound is also found in tobacco and has similar chemical properties.
The uniqueness of this compound lies in its specific structure and its role in the development of cancer in tobacco users.
Properties
CAS No. |
68743-66-8 |
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Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-nitroso-2-pyridin-3-ylpyrrolidin-2-ol |
InChI |
InChI=1S/C9H11N3O2/c13-9(4-2-6-12(9)11-14)8-3-1-5-10-7-8/h1,3,5,7,13H,2,4,6H2 |
InChI Key |
XSFLWWFLOHDYKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)N=O)(C2=CN=CC=C2)O |
Origin of Product |
United States |
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